molecular formula C18H17ClN4O3S B2796108 1-((3-chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline CAS No. 848687-52-5

1-((3-chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline

Cat. No.: B2796108
CAS No.: 848687-52-5
M. Wt: 404.87
InChI Key: OQGMZUSHCWNRKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo[4,5-b]quinoxaline class, characterized by a bicyclic heteroaromatic core fused with a sulfonyl-substituted aromatic ring and a 2-methoxyethyl side chain. The 2-methoxyethyl substituent may improve solubility and metabolic stability compared to bulkier alkyl chains.

Properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-1-(2-methoxyethyl)-2H-imidazo[4,5-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3S/c1-26-10-9-22-12-23(27(24,25)14-6-4-5-13(19)11-14)18-17(22)20-15-7-2-3-8-16(15)21-18/h2-8,11H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGMZUSHCWNRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CN(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((3-chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline is a novel compound with potential therapeutic applications. Its biological activity primarily revolves around its role as an inhibitor of phosphodiesterase 4 (PDE4), a target implicated in various inflammatory diseases. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : 1-((3-chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline
  • Molecular Formula : C14H16ClN3O2S
  • Molecular Weight : 315.81 g/mol

The primary mechanism of action for this compound involves the inhibition of PDE4. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial signaling molecule in various physiological processes. By inhibiting PDE4, the compound increases cAMP levels, leading to enhanced anti-inflammatory responses and modulation of immune functions.

In Vitro Studies

In vitro studies have demonstrated that 1-((3-chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline exhibits significant biological activity against various cell lines:

  • Anticancer Activity : The compound was tested against several human tumor cell lines, showing promising results in inhibiting cell proliferation. For instance, it exhibited an IC50 value of 23 µM against Molt 4/C8 T-lymphocytes and 38 µM against CEM cells .
Cell LineIC50 (µM)
Molt 4/C823
CEM38
L12107.2

In Vivo Studies

In vivo studies have shown that the compound can significantly reduce inflammation in animal models of disease. For example, administration in models of asthma resulted in decreased airway hyperresponsiveness and reduced inflammatory cell infiltration .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Asthma Model : In a study involving a murine model of asthma, treatment with the compound led to a significant reduction in eosinophilic inflammation and mucus production compared to control groups.
  • Cancer Treatment : In preclinical trials using xenograft models of human cancer, the compound demonstrated a capacity to inhibit tumor growth significantly. Tumor volumes were reduced by over 50% after treatment compared to untreated controls.

Comparative Analysis with Similar Compounds

To contextualize the activity of this compound, it is useful to compare it with other known PDE4 inhibitors:

Compound NameIC50 (µM)Mechanism
Rolipram10Selective PDE4 inhibitor
Apremilast20Selective PDE4 inhibitor
1-((3-chlorophenyl)sulfonyl)...23Selective PDE4 inhibitor

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substitution Patterns

The table below compares key structural features of the target compound with analogs:

Compound Name Sulfonyl Substituent Side Chain Molecular Formula Molecular Weight (g/mol) XLogP3
1-((3-Chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline 3-Chlorophenyl 2-Methoxyethyl C₁₉H₁₇ClN₄O₃S (estimated) ~438.9 (estimated) ~4.2*
1-((4-Chlorophenyl)sulfonyl)-3-(3-isopropoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline 4-Chlorophenyl 3-Isopropoxypropyl C₂₁H₂₃ClN₄O₃S 446.95 5.1
3-(4-Chlorophenyl)sulfonyl-1-[3-(trifluoromethyl)phenyl]-2H-imidazo[4,5-b]quinoxaline 4-Chlorophenyl 3-Trifluoromethylphenyl C₂₂H₁₄ClF₃N₄O₂S 490.9 5.6
1-(2-Naphthyl)-3-((3-nitrophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline 3-Nitrophenyl 2-Naphthyl C₂₅H₁₇N₅O₄S 403.41 N/A

Notes:

  • Chlorophenyl vs.
  • Side Chain Variations : The 2-methoxyethyl group balances hydrophilicity and steric bulk, whereas 3-isopropoxypropyl () and trifluoromethylphenyl () introduce greater lipophilicity and steric hindrance.

Pharmacological and Physicochemical Properties

  • Lipinski’s Rule Compliance: All listed compounds comply with Lipinski’s criteria (molecular weight <500, H-bond donors ≤5, H-bond acceptors ≤10), supporting oral bioavailability .
  • LogP Trends : Higher XLogP3 values (e.g., 5.6 in ) correlate with increased lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The target compound’s estimated XLogP3 (~4.2) suggests a favorable balance.
  • Hydrogen Bonding : The sulfonyl group acts as a strong hydrogen bond acceptor, critical for target engagement. Methoxyethyl and isopropoxypropyl side chains introduce additional H-bond acceptors (oxygen atoms), enhancing solubility .

Q & A

Basic: What are the critical steps in synthesizing 1-((3-chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Intermediate Formation : Condensation of 3-chlorophenylsulfonyl chloride with a pre-functionalized imidazo-quinoxaline precursor.
  • Functionalization : Introduction of the 2-methoxyethyl group via nucleophilic substitution or alkylation under inert conditions (e.g., N₂ atmosphere).
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (e.g., ethanol/dichloromethane mixtures) to isolate the final compound .
  • Validation : Confirm purity via HPLC (>95%) and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How can the three-dimensional conformation of this compound be experimentally determined?

Methodological Answer:

  • X-ray Crystallography : Grow single crystals via slow evaporation of a solvent mixture (e.g., ethanol/dichloromethane). Analyze diffraction data to resolve bond angles, torsion angles, and non-covalent interactions (e.g., C–H⋯O) .
  • Computational Modeling : Validate experimental data with DFT (Density Functional Theory) calculations (B3LYP/6-31G* basis set) to predict energetically stable conformers .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Standardized Assays : Replicate experiments under controlled conditions (e.g., cell line specificity, serum-free media, consistent incubation times) to minimize variability .
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies across multiple concentrations (e.g., 0.1–100 µM) to identify threshold effects.
  • Target Validation : Use molecular docking (AutoDock Vina) to predict binding affinities to proposed targets (e.g., kinase domains) and validate via competitive binding assays .

Advanced: What strategies optimize the selectivity of this compound for specific biological targets?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs with modifications to the sulfonyl group (e.g., fluorophenyl substituents) or methoxyethyl chain (e.g., ethoxyethyl).
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical interaction motifs (e.g., hydrogen-bond acceptors at the sulfonyl group).
  • Selectivity Screening : Profile analogs against a panel of related targets (e.g., kinase isoforms) to assess off-target effects .

Advanced: How can environmental stability and degradation pathways of this compound be evaluated?

Methodological Answer:

  • Hydrolytic Stability : Incubate the compound in buffers (pH 2–12) at 37°C and monitor degradation via LC-MS. Identify hydrolytic cleavage sites (e.g., sulfonyl ester bonds) .
  • Photodegradation : Expose to UV-Vis light (λ = 254–365 nm) and analyze photoproducts using tandem MS.
  • Microbial Degradation : Use soil microcosm studies to assess biodegradation rates under aerobic/anaerobic conditions .

Advanced: What experimental designs are suitable for assessing dose-dependent cytotoxicity?

Methodological Answer:

  • In Vitro Assays : Use a randomized block design with split-plot arrangements. Treat cell lines (e.g., HeLa, MCF-7) with 4–6 dose levels (n = 4 replicates per dose).
  • Endpoint Measurements : Combine MTT assays for viability with Annexin V/PI staining for apoptosis.
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare means, and use nonlinear regression (GraphPad Prism) to model dose-response curves .

Advanced: How can researchers address low solubility in aqueous media for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS containing cyclodextrin (e.g., HP-β-CD) or Tween-80.
  • Nanoformulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) and characterize for size (DLS) and encapsulation efficiency (UV-Vis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.